![molecular formula C11H14O4S B14212141 [(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid CAS No. 792916-97-3](/img/structure/B14212141.png)
[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid is an organic compound characterized by the presence of hydroxyl groups, methyl groups, and a sulfanyl group attached to a phenyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid typically involves the introduction of the sulfanyl group to a phenyl ring substituted with hydroxyl and methyl groups. One common method is the reaction of 2,5-dihydroxy-3,4,6-trimethylphenyl derivatives with thiol-containing reagents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the sulfanyl group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and sulfanyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The specific pathways involved depend on the context of its application, such as biochemical assays or therapeutic studies.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxybenzoic acid: Similar in structure but lacks the sulfanyl group.
3,4,5-Trimethylphenol: Contains methyl groups but lacks the acetic acid moiety.
Thioglycolic acid: Contains a sulfanyl group but differs in the phenyl ring substitution.
Uniqueness
[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid is unique due to the combination of hydroxyl, methyl, and sulfanyl groups on the phenyl ring, along with the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
792916-97-3 |
|---|---|
Molecular Formula |
C11H14O4S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2-(2,5-dihydroxy-3,4,6-trimethylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C11H14O4S/c1-5-6(2)10(15)11(7(3)9(5)14)16-4-8(12)13/h14-15H,4H2,1-3H3,(H,12,13) |
InChI Key |
XTEIHGRXXKTDOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)SCC(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
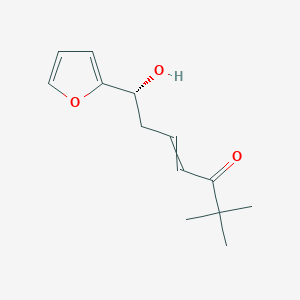
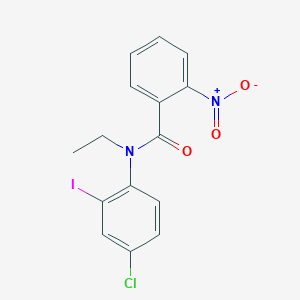
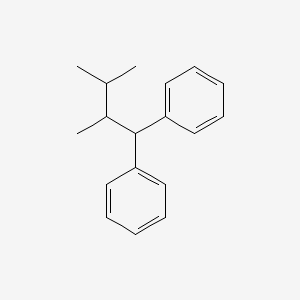
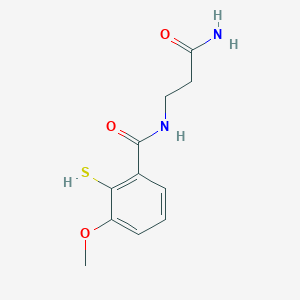
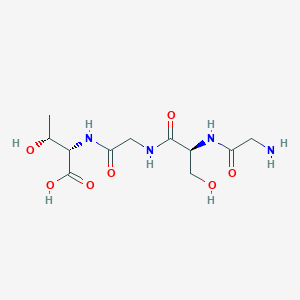
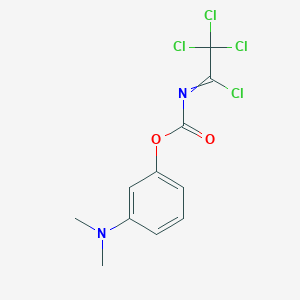
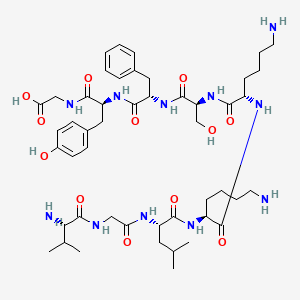
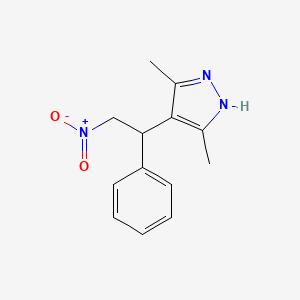
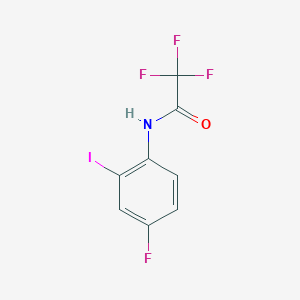


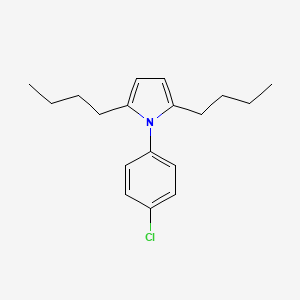
![2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14212131.png)
